

6-Methoxy-2-naphthaleneboronic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-2-naphthaleneboronic acid

Cat. No.: B046329

[Get Quote](#)

An In-depth Technical Guide to 6-Methoxy-2-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structural features, combining a methoxy-substituted naphthalene core with a reactive boronic acid moiety, make it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, and applications, with a focus on its utility in pharmaceutical research and development.

Chemical Structure and IUPAC Name

The chemical structure of **6-Methoxy-2-naphthaleneboronic acid** is characterized by a naphthalene ring system substituted with a methoxy group at the 6-position and a boronic acid group at the 2-position.

IUPAC Name: (6-methoxynaphthalen-2-yl)boronic acid.[\[1\]](#)[\[2\]](#)

The structure is represented by the following SMILES notation:

COC1=CC2=CC=C(C=C2C=C1)B(O)O.[2]

Physicochemical and Safety Data

A summary of the key physicochemical properties of **6-Methoxy-2-naphthaleneboronic acid** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	156641-98-4	[1] [3]
Molecular Formula	<chem>C11H11BO3</chem>	[1] [3]
Molecular Weight	202.02 g/mol	[1]
Melting Point	>295 °C	[4]
Boiling Point (Predicted)	416.2 ± 37.0 °C	[4]
Density (Predicted)	1.23 ± 0.1 g/cm³	[4]
Appearance	White to off-white or light brown crystalline powder	[2]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[4]
Storage	Inert atmosphere, Room Temperature	[4]

Safety Information: **6-Methoxy-2-naphthaleneboronic acid** is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment should be used when handling this compound.

Core Applications in Organic Synthesis

The primary utility of **6-Methoxy-2-naphthaleneboronic acid** lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[\[5\]](#) This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon

bonds between sp^2 -hybridized carbon atoms. The methoxy group on the naphthalene ring can enhance the compound's solubility and reactivity.[5]

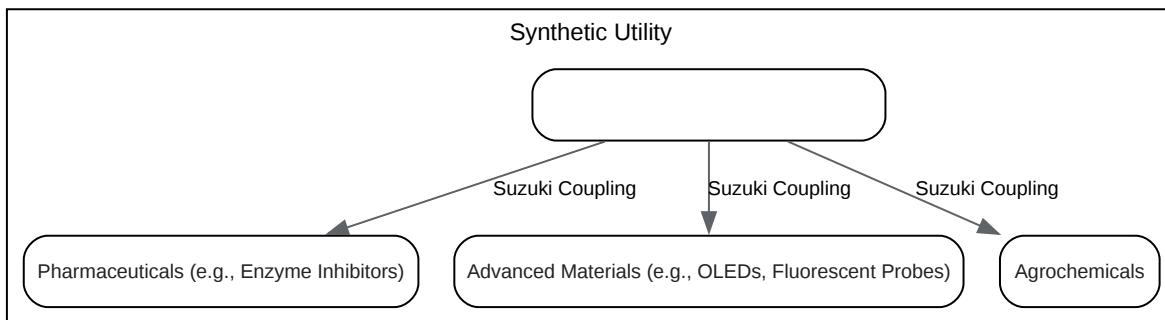
This versatile building block is instrumental in the synthesis of complex organic molecules, including:

- Pharmaceuticals: It is used in the development of targeted therapies, particularly in cancer research.[5] The naphthalene moiety is a common scaffold in various biologically active compounds, and this boronic acid derivative allows for its facile incorporation into potential drug candidates, such as enzyme inhibitors.[6]
- Agrochemicals: Its use extends to the synthesis of novel agrochemical compounds.[5]
- Advanced Materials: The naphthalene structure imparts desirable photophysical properties, making it a valuable precursor for fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[5][6]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **6-Methoxy-2-naphthaleneboronic acid** is not readily available in the provided search results, a logical synthetic route would involve the borylation of a suitable precursor, such as 6-bromo-2-methoxynaphthalene. A patent describes the synthesis of 6-bromo-2-methoxynaphthalene from 2-methoxynaphthalene via bromination and reduction reactions.[7][8]

Below is a generalized experimental protocol for the use of **6-Methoxy-2-naphthaleneboronic acid** in a Suzuki-Miyaura cross-coupling reaction.


General Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a round-bottom flask, combine the aryl or vinyl halide (1.0 eq.), **6-Methoxy-2-naphthaleneboronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g., $Pd(PPh_3)_4$, $PdCl_2(dppf)$), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4).
- Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base.

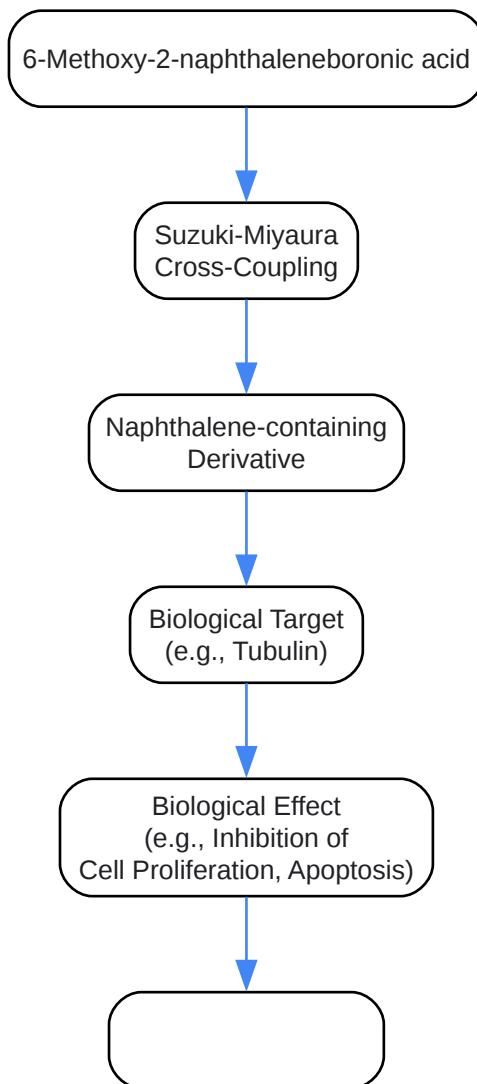
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
- **Heating:** Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of **6-Methoxy-2-naphthaleneboronic acid** as a synthetic building block and a generalized workflow for its application in a Suzuki-Miyaura coupling reaction.

[Click to download full resolution via product page](#)

Synthetic Utility of **6-Methoxy-2-naphthaleneboronic acid**.


[Click to download full resolution via product page](#)

Generalized Experimental Workflow for Suzuki-Miyaura Coupling.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by **6-Methoxy-2-naphthaleneboronic acid** are not detailed in the available literature, its derivatives are of significant interest in drug discovery. For instance, naphthalene-containing compounds have been investigated as potential anticancer agents.[9] Research has shown that certain naphthalene derivatives can act as tubulin polymerization inhibitors, a mechanism that disrupts cell division and can induce apoptosis in cancer cells.[10][11] The synthesis of such compounds often relies on cross-coupling reactions where a boronic acid, such as **6-Methoxy-2-naphthaleneboronic acid**, is a key reactant.

The following diagram illustrates a simplified conceptual pathway from the chemical reagent to a potential biological effect in the context of drug development.

[Click to download full resolution via product page](#)

Conceptual Pathway in Drug Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-2-naphthaleneboronic acid | C₁₁H₁₁BO₃ | CID 4641692 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-naphthaleneboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 156641-98-4 CAS MSDS (6-METHOXY-2-NAPHTHALENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]
- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [6-Methoxy-2-naphthaleneboronic acid chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046329#6-methoxy-2-naphthaleneboronic-acid-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com